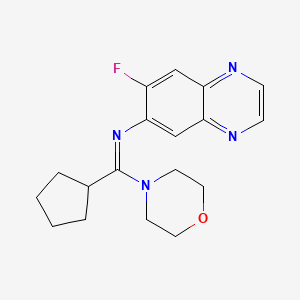

(Z)-1-Cyclopentyl-N-(7-fluoroquinoxalin-6-yl)-1-(morpholin-4-yl)methanimine

説明

特性

CAS番号 |

920034-20-4 |

|---|---|

分子式 |

C18H21FN4O |

分子量 |

328.4 g/mol |

IUPAC名 |

1-cyclopentyl-N-(7-fluoroquinoxalin-6-yl)-1-morpholin-4-ylmethanimine |

InChI |

InChI=1S/C18H21FN4O/c19-14-11-16-17(21-6-5-20-16)12-15(14)22-18(13-3-1-2-4-13)23-7-9-24-10-8-23/h5-6,11-13H,1-4,7-10H2 |

InChIキー |

GFXGPZKWWZQEBZ-UHFFFAOYSA-N |

正規SMILES |

C1CCC(C1)C(=NC2=CC3=NC=CN=C3C=C2F)N4CCOCC4 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopentyl(morpholino)methylene)-7-fluoroquinoxalin-6-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 7-fluoroquinoxaline with cyclopentylamine to form an intermediate, which is then reacted with morpholine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

化学反応の分析

Types of Reactions

N-(Cyclopentyl(morpholino)methylene)-7-fluoroquinoxalin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the quinoxaline ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the fluorine position .

科学的研究の応用

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a candidate for further investigation:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures to (Z)-1-Cyclopentyl-N-(7-fluoroquinoxalin-6-yl)-1-(morpholin-4-yl)methanimine may inhibit cancer cell proliferation. The quinoxaline moiety is known for its role in targeting specific cancer pathways, potentially offering a mechanism for antitumor effects .

- Neuroprotective Effects : Research indicates that derivatives of quinoxaline can modulate neuroinflammatory responses and offer protection against neurodegenerative diseases. The ability of this compound to interact with NMDA receptors suggests potential applications in treating conditions like Alzheimer's disease .

Therapeutic Potential

The therapeutic implications of (Z)-1-Cyclopentyl-N-(7-fluoroquinoxalin-6-yl)-1-(morpholin-4-yl)methanimine span several domains:

Cancer Treatment

The compound's structure aligns with known inhibitors of tumor growth, particularly in non-small cell lung cancer (NSCLC). Studies focusing on similar quinoxaline derivatives have demonstrated efficacy in preclinical models, suggesting that (Z)-1-Cyclopentyl-N-(7-fluoroquinoxalin-6-yl)-1-(morpholin-4-yl)methanimine could serve as a lead compound for developing targeted cancer therapies .

Neurological Disorders

Given the neuroprotective properties associated with quinoxaline derivatives, this compound may be explored as a treatment option for neurodegenerative disorders. Its potential to modulate excitotoxicity through NMDA receptor antagonism positions it as a candidate for further research in conditions such as multiple sclerosis and Parkinson's disease .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy and safety profiles of compounds like (Z)-1-Cyclopentyl-N-(7-fluoroquinoxalin-6-yl)-1-(morpholin-4-yl)methanimine. SAR studies have shown that modifications to the morpholine and cyclopentyl groups can significantly influence biological activity. For instance, variations in substituents on the quinoxaline ring have been linked to enhanced potency against specific cancer cell lines .

Case Study: Anticancer Efficacy

In a study examining the effects of quinoxaline derivatives on NSCLC cell lines, it was found that compounds structurally similar to (Z)-1-Cyclopentyl-N-(7-fluoroquinoxalin-6-yl)-1-(morpholin-4-yl)methanimine exhibited significant cytotoxicity. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression .

Case Study: Neuroprotection

Research has highlighted the neuroprotective capabilities of compounds within the same chemical family as (Z)-1-Cyclopentyl-N-(7-fluoroquinoxalin-6-yl)-1-(morpholin-4-yl)methanimine. In animal models of neurodegeneration, these compounds demonstrated reduced neuronal loss and improved cognitive function, suggesting their potential utility in clinical settings .

作用機序

The mechanism of action of N-(Cyclopentyl(morpholino)methylene)-7-fluoroquinoxalin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

類似化合物との比較

Methodological Considerations

Crystallographic Tools

- SHELX Suite : Critical for refining the crystal structure, particularly for handling anisotropic displacement parameters and high-resolution data .

- WinGX/ORTEP : Used for visualizing anisotropic thermal ellipsoids and molecular packing, essential for confirming the Z-configuration and spatial arrangement .

Ring Puckering Analysis

The cyclopentyl group’s non-planarity is quantified using Cremer-Pople coordinates, which define puckering amplitude ($q$) and phase angle ($\phi$) . This analysis differentiates the target compound from rigid planar systems in benzimidazole derivatives.

生物活性

(Z)-1-Cyclopentyl-N-(7-fluoroquinoxalin-6-yl)-1-(morpholin-4-yl)methanimine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a quinoxaline core, which is known for its diverse biological activities. The presence of a cyclopentyl group and a morpholine moiety enhances its pharmacological properties. The fluorine substitution at the 7-position of the quinoxaline ring is significant, as halogenated compounds often exhibit improved potency and selectivity.

Structural Formula

Anticancer Activity

Recent studies have explored the anticancer potential of quinoxaline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance, derivatives have shown inhibition of cell proliferation in colorectal cancer models, with IC50 values indicating potent activity (e.g., below 5 µM) against SW480 and HCT116 cell lines .

Case Study:

In a comparative study, a related quinoxaline derivative demonstrated an IC50 of 2 µM against HCT116 cells, suggesting that modifications to the quinoxaline structure can enhance anticancer efficacy .

The biological activity of (Z)-1-Cyclopentyl-N-(7-fluoroquinoxalin-6-yl)-1-(morpholin-4-yl)methanimine may involve multiple mechanisms:

- Inhibition of Key Signaling Pathways : Similar compounds have been shown to inhibit pathways such as Wnt/β-catenin, crucial for tumor growth and metastasis. This inhibition leads to reduced expression of proliferation markers like Ki67 in xenograft models .

- Induction of Apoptosis : Studies suggest that quinoxaline derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Metabolic Stability : The presence of the morpholine group may enhance metabolic stability compared to other derivatives, allowing for prolonged action in vivo .

Antimicrobial Activity

Quinoxaline derivatives are also noted for their antimicrobial properties. A study on quinoxaline-based compounds reported significant activity against Plasmodium falciparum, the causative agent of malaria. The derivatives exhibited varying degrees of antimalarial activity, with some showing complete inhibition at low concentrations .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the quinoxaline core significantly impact biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of fluorine | Increased potency |

| Cyclopentyl vs. cyclohexyl | Enhanced selectivity |

| Morpholine substitution | Improved metabolic stability |

These findings suggest that careful modification of substituents can lead to compounds with tailored biological profiles.

Q & A

Q. What synthetic routes are available for preparing (Z)-1-cyclopentyl-N-(7-fluoroquinoxalin-6-yl)-1-(morpholin-4-yl)methanimine?

Methodological Answer: The synthesis of imine derivatives typically involves condensation reactions between amines and carbonyl precursors. For example, analogous imines (e.g., (E)-N-(adamantan-1-yl)-1-(3-aryl)methanimine) have been synthesized via Schiff base formation under reflux conditions with yields exceeding 90% . Key steps include:

| Step | Conditions | Yield | Characterization |

|---|---|---|---|

| Precursor preparation | Reflux in ethanol, 12–24 hours | 91–94% | ¹H NMR, FTIR, elemental analysis |

| Cyclization | Acid catalysis (e.g., HCl) | 75–85% | X-ray crystallography |

For the target compound, optimize reaction parameters (solvent polarity, temperature, and catalyst) to stabilize the Z-configuration. Use anhydrous conditions to minimize hydrolysis.

Q. What analytical techniques confirm the structural identity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic methods:

- ¹H/¹³C NMR : Assign peaks for the cyclopentyl, morpholinyl, and fluorinated quinoxaline moieties. For example, alkyne stretches in FTIR (2125 cm⁻¹) confirm sp² hybridization in related imines .

- X-ray crystallography : Resolve stereochemistry and confirm Z-configuration. Refinement via SHELXL (SHELX suite) provides anisotropic displacement parameters and bond-length validation .

- Elemental analysis : Validate purity (>95%) with C.H.N.S. data .

Q. How should this compound be stored to ensure stability in laboratory settings?

Methodological Answer: Stability data for morpholine-containing compounds suggest:

- Storage : –20°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation or hydrolysis .

- Incompatibilities : Avoid strong oxidizers (risk of decomposition into CO, NOₓ) .

- Handling : Use P95 respirators and nitrile gloves during synthesis to mitigate acute toxicity risks .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve anisotropic displacement ambiguities?

Methodological Answer: Use the SHELX system (SHELXL) for high-resolution refinement:

- Data processing : Integrate diffraction data with WinGX (absorption correction, space group validation) .

- Model refinement : Apply restraints for morpholinyl and cyclopentyl groups to mitigate overparameterization. SHELXL’s TWIN/BASF commands resolve twinning artifacts .

- Visualization : Generate ORTEP diagrams (ORTEP-III) to illustrate thermal ellipsoids and validate molecular geometry .

Q. Software Comparison :

| Tool | Function | Reference |

|---|---|---|

| SHELXL | Refinement, twin correction | |

| WinGX | Data integration, metric analysis | |

| ORTEP-III | Thermal ellipsoid visualization |

Q. How can ring puckering in the cyclopentyl group be quantified using Cremer-Pople parameters?

Methodological Answer: Cremer-Pople puckering coordinates (𝑄, θ, φ) define out-of-plane displacements for five-membered rings :

Calculate the mean plane : Use least-squares fitting of atomic coordinates.

Derive displacements (𝑧ᵢ) : Measure deviations from the mean plane.

Amplitude (𝑄) : 𝑄 = (2/5Σ𝑧ᵢ²)¹/².

Phase angles (θ, φ) : Classify puckering modes (e.g., envelope, twist).

For cyclopentyl groups, θ ≈ 0° indicates an envelope conformation. Validate against X-ray data using WinGX’s geometry analysis tools .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., quinoxaline-binding proteins)?

Methodological Answer:

- Docking studies : Use the morpholinyl group’s electron-rich nitrogen for hydrogen-bonding interactions. Parameterize force fields (e.g., AMBER) with partial charges derived from DFT calculations.

- SAR analysis : Compare with analogs like N-(3-chloro-4-fluorophenyl)-quinazolinamine derivatives, which show activity against kinase targets .

- MD simulations : Assess conformational flexibility of the Z-configuration in aqueous/PBS buffers (GROMACS/NAMD).

Q. Data Contradictions & Validation

- Crystallographic software : While SHELX dominates small-molecule refinement, newer tools (e.g., OLEX2) may offer superior GUI features but lack SHELX’s robustness for twinned data .

- Toxicity data : Acute toxicity for morpholine derivatives is poorly characterized; prioritize in vitro assays (e.g., MTT) over SDS-reported classifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。